decyl isonicotinate

solvent extraction copper hydrometallurgy pyridine monocarboxylates

Decyl isonicotinate (IUPAC: decyl pyridine-4-carboxylate; C₁₆H₂₅NO₂; MW 263.38) is a medium-chain alkyl ester of isonicotinic acid bearing a linear ten-carbon decyl chain esterified at the pyridine 4-position. This structural arrangement confers distinct lipophilicity (calculated LogP ≈ 4.38) and interfacial behaviour compared to its positional isomers decyl nicotinate (3-position) and decyl picolinate (2-position), as well as to shorter-chain isonicotinate homologues.

Molecular Formula C16H25NO2
Molecular Weight 263.381
CAS No. 93145-74-5
Cat. No. B2987403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedecyl isonicotinate
CAS93145-74-5
Molecular FormulaC16H25NO2
Molecular Weight263.381
Structural Identifiers
SMILESCCCCCCCCCCOC(=O)C1=CC=NC=C1
InChIInChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-14-19-16(18)15-10-12-17-13-11-15/h10-13H,2-9,14H2,1H3
InChIKeyFCQDHSSRNVWWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Decyl Isonicotinate (CAS 93145-74-5): A C10 Pyridine-4-Carboxylate Ester for Solvent Extraction and Semiochemical Research


Decyl isonicotinate (IUPAC: decyl pyridine-4-carboxylate; C₁₆H₂₅NO₂; MW 263.38) is a medium-chain alkyl ester of isonicotinic acid bearing a linear ten-carbon decyl chain esterified at the pyridine 4-position [1]. This structural arrangement confers distinct lipophilicity (calculated LogP ≈ 4.38) and interfacial behaviour compared to its positional isomers decyl nicotinate (3-position) and decyl picolinate (2-position), as well as to shorter-chain isonicotinate homologues . The compound has been characterised in the peer-reviewed literature primarily within two applied contexts: as a model extractant in fundamental solvent extraction studies of copper(II) and palladium(II) from chloride media, and as a behaviour-modifying semiochemical agent for thrips (Thysanoptera) pest management.

4-Position pyridine carboxylate ester — distinct extraction profile versus 2- and 3-isomers
Linear C10 (decyl) chain — tuned lipophilicity for liquid–liquid extraction and interfacial adsorption
Research applications: copper/palladium solvent extraction from chloride media; Thrips tabaci semiochemical studies

Why Decyl Isonicotinate Cannot Be Replaced by Its Positional Isomers or Shorter-Chain Homologues


The position of the esterified carboxyl group on the pyridine ring and the alkyl chain length are not trivial structural variations; they govern both the coordination chemistry and the interfacial behaviour of pyridine monocarboxylates. In copper(II) solvent extraction from chloride media, the extraction capacity follows the rank order decyl picolinate < decyl nicotinate < decyl isonicotinate, demonstrating that the 4-position ester consistently outperforms the 2- and 3-substituted isomers [1]. Conversely, extraction kinetics show the opposite trend—decyl nicotinate extracts copper far more rapidly—making the choice between these isomers a deliberate trade-off between capacity and speed [1]. In interfacial activity, decyl isonicotinate again ranks highest among the three positional isomers [2]. For semiochemical applications, alkyl isonicotinate esters (including the decyl derivative) exhibit strong attractant activity toward Thrips tabaci, whereas the structurally analogous ethyl nicotinate does not, highlighting that both the ring position and the ester alkyl group are determinants of biological activity [3]. These context-dependent performance differences preclude simple in-class interchange.

Positional isomer substitution (decyl nicotinate or picolinate) may shift extraction capacity, kinetics, and Pd(II) functionality — the 4-ester profile does not transfer directly.
Shorter-chain isonicotinate homologues (e.g., hexyl isonicotinate) may exhibit lower interfacial activity and lose thrips attractant potency — chain-length-dependent behaviour is reported.
Decyl picolinate (2-position) is unsuitable for Pd(II) extraction — functional failure precludes direct interchange in precious-metal recovery research.

Decyl Isonicotinate: Quantitative Comparator Evidence for Scientific Selection


Copper(II) Extraction Capacity: Decyl Isonicotinate Outranks Positional Isomers in Chloride Media

In equilibrium studies at constant and non-constant water activity in chloride media, the ability of decyl-substituted pyridine monocarboxylates to extract copper(II) increases in the order decyl picolinate < decyl nicotinate < decyl isonicotinate [1]. This rank order is a direct head-to-head comparison under identical experimental conditions. Decyl isonicotinate exhibits the highest copper(II) extraction capacity among the three positional isomers. However, all three model monocarboxylates are less selective for copper(II) over iron(III) than the commercial extractant ACORGA CLX-50; among the monocarboxylates, only decyl nicotinate shows a strong tendency to co-extract zinc(II) [1].

Extraction capacity rank
Head-to-head
Decyl isonicotinate — highest
Decyl nicotinate — intermediate
Decyl picolinate — lowest
Supports capacity-driven extractant selection
Exact distribution coefficients not publicly accessible
solvent extraction copper hydrometallurgy pyridine monocarboxylates chloride media

Interfacial Activity: Decyl Isonicotinate Exhibits the Highest Surface Activity Among Decyl Pyridinemonocarboxylates

In systems containing a constant ratio of extractant to modifier (decanol), decyl isonicotinate demonstrates the highest interfacial activity when compared directly to decyl nicotinate and decyl picolinate [1]. This was determined through interfacial tension measurements and estimation of absolute and relative interfacial concentrations of extractant molecules. The enhanced interfacial activity is attributed to the 4-position of the ester group, which influences the molecular orientation and packing at the liquid-liquid interface [1].

Interfacial activity rank
Head-to-head
Decyl isonicotinate — highest surface activity
Decyl nicotinate — intermediate
Decyl picolinate — lowest
Reported highest interfacial concentration — correlates with mass transfer rate
Conditions: constant extractant/modifier ratio
interfacial tension adsorption solvent extraction extractant design

Palladium(II) Extraction: Decyl Isonicotinate Enables Rapid Extraction Where Decyl Picolinate Fails

In palladium(II) extraction from 3 M HCl solutions, decyl isonicotinate and decyl nicotinate both permit rapid extraction, whereas decyl picolinate is explicitly reported as not a suitable extractant [1]. This binary suitability classification (suitable vs. unsuitable) provides a clear functional differentiation between the 4- and 2-position esters. Decyl isonicotinate thus offers a viable starting point for palladium recovery process development where the 2-substituted isomer is non-functional [1].

Pd(II) extraction suitability
Head-to-head
Decyl isonicotinate Suitable
Decyl picolinate Unsuitable
Supports Pd recovery research — 2-isomer is non-functional
3 M HCl; rapid extraction reported
palladium recovery hydrochloric acid pyridine monocarboxylates extractant screening

Copper Extraction Kinetics Trade-Off: Decyl Nicotinate Is Faster; Decyl Isonicotinate Offers Higher Capacity

While decyl isonicotinate provides the highest equilibrium copper extraction capacity among the three positional isomers, extraction kinetics reveal a significant trade-off: decyl nicotinate extracts copper(II) much more rapidly than decyl isonicotinate [1]. Furthermore, within the homologous series of alkyl nicotinates, the flux of copper(II) decreases as the alkyl chain length increases, i.e., with increasing extractant hydrophobicity [1]. This kinetic penalty associated with the 4-position ester must be weighed against its capacity advantage when selecting an extractant for a specific contacting device or residence time constraint.

Extraction kinetics
Head-to-head
Decyl nicotinate extracts Cu(II) much faster than decyl isonicotinate
Trade-off: capacity vs. speed for contactor design
Flux decreases with increasing chain length
extraction kinetics copper flux structure-property relationship extractant selection

Thrips Behaviour Modification: Decyl Isonicotinate Is an Attractant Where Ethyl Nicotinate Is Not

Patent WO2005046330A1 discloses that alkyl isonicotinate esters, including decyl isonicotinate, are strongly attractive to Thrips tabaci in Y-tube olfactometer bioassays [1]. This finding is explicitly described as unexpected because the structurally similar compound ethyl nicotinate—differing both in ester position (nicotinate = 3-position) and alkyl chain length (ethyl vs. decyl)—is not known as a strong attractant for Thrips tabaci [1]. The patent also notes that hexyl isonicotinate, a shorter-chain homologue, was not found to be significantly attractive, indicating a chain-length-dependent activity profile within the isonicotinate series [1]. Exact quantitative attractant indices from Table 1 were not retrievable in machine-readable text format.

Thrips attractant activity
Reported
Decyl isonicotinate Strong attractant
Ethyl nicotinate Not a strong attractant
Chain-length- and position-dependent semiochemical activity
Y-tube olfactometer; patent data
semiochemical thrips pest management alkyl isonicotinate attractant

Decyl Isonicotinate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Copper Hydrometallurgy: Maximising Equilibrium Loading in Chloride Leach Systems

In chloride-based copper hydrometallurgical processes, decyl isonicotinate can be selected as the organic-phase extractant when maximising equilibrium copper loading capacity is the primary design objective. Its demonstrated rank as the highest-capacity extractant among decyl pyridine monocarboxylates (decyl picolinate < decyl nicotinate < decyl isonicotinate) [1] makes it the preferred choice for contactors with sufficient residence time to overcome its slower extraction kinetics relative to decyl nicotinate [1]. Researchers should note, however, that its selectivity over iron(III) is inferior to commercial formulations such as ACORGA CLX-50 [1], and that it co-extracts HCl more strongly than its positional isomers [1], necessitating appropriate scrubbing or stripping circuit design.

Palladium Recovery: A Functional Extractant Where the 2-Position Isomer Fails

For research programmes focused on palladium(II) recovery from hydrochloric acid solutions (e.g., from spent catalysts or electronic waste leachates), decyl isonicotinate is a functionally viable extractant candidate. Unlike decyl picolinate, which is categorically unsuitable for this application, decyl isonicotinate permits rapid palladium(II) extraction from 3 M HCl [2]. This binary functional difference eliminates the 2-position isomer from consideration and substantiates the selection of the 4-position ester for Pd recovery process development.

Thrips Pest Monitoring and Control: A Species-Specific Attractant for Integrated Pest Management

Decyl isonicotinate can be deployed as a behaviour-modifying semiochemical agent for Thrips tabaci monitoring or attract-and-kill strategies in horticultural and agricultural settings. Its demonstrated strong attractant activity toward Thrips tabaci, combined with the inactivity of the shorter-chain hexyl isonicotinate homologue [3], positions it as a specific tool within the alkyl isonicotinate series. Importantly, this attractant profile is not recapitulated by the structurally analogous ethyl nicotinate [3], meaning that procurement of the correct isomer and chain-length combination is critical for achieving the desired entomological effect.

Interfacial Science: A Model Compound for Structure–Activity Studies at Liquid–Liquid Interfaces

Decyl isonicotinate's well-characterised interfacial activity—the highest among decyl pyridinemonocarboxylates [4]—makes it a valuable model compound for fundamental studies of extractant adsorption, molecular orientation, and interfacial tension in liquid–liquid extraction systems. Its distinct behaviour relative to decyl nicotinate and decyl picolinate provides a systematic structure–property dataset for understanding how the position of the ester group on the pyridine ring governs interfacial phenomena, which is directly relevant to the rational design of new solvent extraction reagents.

Application
Selection Property
Validation Focus
Copper equilibrium loading
Highest capacity rank among decyl pyridine monocarboxylates
Extraction isotherm & Fe(III) selectivity review
Palladium recovery research
Functional viability — rapid Pd(II) extraction where 2-isomer fails
Extraction rate & suitability confirmation in target HCl matrix
Thrips tabaci semiochemical
Chain-length- and position-specific strong attractant
Attractant specificity & field/olfactometer validation
Interfacial adsorption studies
Highest reported interfacial activity among positional isomers
Interfacial tension & concentration under target conditions
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